Cas no 2287287-74-3 (Ethyl 2-(4-amino-3-benzyl-2,6-dioxopyrimidin-1-yl)acetate)

Ethyl 2-(4-amino-3-benzyl-2,6-dioxopyrimidin-1-yl)acetate is a pyrimidine derivative with potential applications in pharmaceutical and organic synthesis. Its structure features a benzyl-substituted pyrimidine core with an amino group at the 4-position and an ester-functionalized side chain, enhancing its reactivity and versatility. The compound is useful as an intermediate in the synthesis of more complex heterocyclic systems, particularly those with biological relevance. Its ester group allows for further functionalization, while the amino and dioxo groups contribute to its ability to participate in hydrogen bonding and coordination chemistry. This compound is valued for its stability and well-defined reactivity profile in synthetic workflows.
Ethyl 2-(4-amino-3-benzyl-2,6-dioxopyrimidin-1-yl)acetate structure
2287287-74-3 structure
商品名:Ethyl 2-(4-amino-3-benzyl-2,6-dioxopyrimidin-1-yl)acetate
CAS番号:2287287-74-3
MF:C15H17N3O4
メガワット:303.313183546066
CID:6598051
PubChem ID:137943480

Ethyl 2-(4-amino-3-benzyl-2,6-dioxopyrimidin-1-yl)acetate 化学的及び物理的性質

名前と識別子

    • ethyl 2-(4-amino-3-benzyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl)acetate
    • 2287287-74-3
    • Ethyl 2-(4-amino-3-benzyl-2,6-dioxopyrimidin-1-yl)acetate
    • EN300-6747512
    • インチ: 1S/C15H17N3O4/c1-2-22-14(20)10-18-13(19)8-12(16)17(15(18)21)9-11-6-4-3-5-7-11/h3-8H,2,9-10,16H2,1H3
    • InChIKey: XOWIYYLZOXXNON-UHFFFAOYSA-N
    • ほほえんだ: O=C1N(C(C=C(N)N1CC1C=CC=CC=1)=O)CC(=O)OCC

計算された属性

  • せいみつぶんしりょう: 303.12190603g/mol
  • どういたいしつりょう: 303.12190603g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 22
  • 回転可能化学結合数: 6
  • 複雑さ: 483
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 92.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.7

Ethyl 2-(4-amino-3-benzyl-2,6-dioxopyrimidin-1-yl)acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6747512-0.25g
ethyl 2-(4-amino-3-benzyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl)acetate
2287287-74-3 95.0%
0.25g
$498.0 2025-03-13
Enamine
EN300-6747512-2.5g
ethyl 2-(4-amino-3-benzyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl)acetate
2287287-74-3 95.0%
2.5g
$1063.0 2025-03-13
Enamine
EN300-6747512-5.0g
ethyl 2-(4-amino-3-benzyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl)acetate
2287287-74-3 95.0%
5.0g
$1572.0 2025-03-13
Enamine
EN300-6747512-0.05g
ethyl 2-(4-amino-3-benzyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl)acetate
2287287-74-3 95.0%
0.05g
$455.0 2025-03-13
Enamine
EN300-6747512-1.0g
ethyl 2-(4-amino-3-benzyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl)acetate
2287287-74-3 95.0%
1.0g
$541.0 2025-03-13
Enamine
EN300-6747512-0.5g
ethyl 2-(4-amino-3-benzyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl)acetate
2287287-74-3 95.0%
0.5g
$520.0 2025-03-13
Enamine
EN300-6747512-0.1g
ethyl 2-(4-amino-3-benzyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl)acetate
2287287-74-3 95.0%
0.1g
$476.0 2025-03-13
Enamine
EN300-6747512-10.0g
ethyl 2-(4-amino-3-benzyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl)acetate
2287287-74-3 95.0%
10.0g
$2331.0 2025-03-13

Ethyl 2-(4-amino-3-benzyl-2,6-dioxopyrimidin-1-yl)acetate 関連文献

Ethyl 2-(4-amino-3-benzyl-2,6-dioxopyrimidin-1-yl)acetateに関する追加情報

Ethyl 2-(4-amino-3-benzyl-2,6-dioxopyrimidin-1-yl)acetate: A Comprehensive Overview

Ethyl 2-(4-amino-3-benzyl-2,6-dioxopyrimidin-1-yl)acetate, with the CAS number 2287287-74-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrimidine derivatives, which are widely studied due to their potential applications in drug discovery and development. The structure of this compound is characterized by a pyrimidine ring system substituted with amino, benzyl, and acetate groups, making it a versatile molecule for various chemical modifications and biological evaluations.

The pyrimidine core of this compound is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. This heterocyclic structure is known for its stability and ability to form hydrogen bonds, which are critical for its interaction with biological targets. The amino group at position 4 of the pyrimidine ring adds electron-donating properties, enhancing the molecule's reactivity and bioavailability. The benzyl group at position 3 introduces aromaticity and increases the lipophilicity of the compound, which is essential for its permeability across biological membranes.

The acetate group attached to the pyrimidine ring via an ethyl ester linkage provides additional functionalization possibilities. This group can be easily modified to introduce various substituents, enabling the creation of a library of related compounds for high-throughput screening. Recent studies have shown that such modifications can significantly influence the pharmacokinetic properties and therapeutic efficacy of the compound.

Recent advancements in synthetic chemistry have made it possible to synthesize Ethyl 2-(4-amino-3-benzyl-2,6-dioxopyrimidin-1-yl)acetate with high efficiency and purity. The synthesis typically involves a multi-step process that includes nucleophilic substitution, condensation reactions, and esterification. Researchers have optimized these steps to minimize side reactions and maximize yield, ensuring that the compound can be produced on a larger scale for preclinical studies.

In terms of biological activity, Ethyl 2-(4-amino-3-benzyl-2,6-dioxopyrimidin-1-yl)acetate has demonstrated promising results in various assays. For instance, it has shown potent inhibitory activity against several enzymes implicated in diseases such as cancer and neurodegenerative disorders. The amino group plays a crucial role in binding to these enzyme targets, while the benzyl group enhances selectivity by providing steric hindrance that prevents non-specific interactions.

One of the most exciting developments involving this compound is its potential application in antiviral therapy. Recent studies have indicated that Ethyl 2-(4-amino-3-benzyl-2,6-dioxopyrimidin-1-yl)acetate can inhibit viral replication by targeting specific viral proteins. This discovery has opened new avenues for the development of antiviral drugs with improved efficacy and reduced toxicity.

The environmental impact of Ethyl 2-(4-amino-3-benzyl-2,6-dioxopyrimidin-1-yli acetate has also been a topic of recent research. Studies have shown that the compound degrades relatively quickly under environmental conditions, reducing its potential to accumulate in ecosystems. However, further investigations are needed to fully understand its long-term effects on aquatic and terrestrial organisms.

In conclusion, Ethyl 2-(4-amino-3-benzyl-2,6-dioxopyrimidin -1-yli acetate is a versatile and promising compound with a wide range of applications in drug discovery and development. Its unique structure allows for extensive chemical modifications, enabling researchers to tailor its properties for specific therapeutic purposes. With ongoing advancements in synthetic methods and biological evaluations, this compound holds great potential for addressing unmet medical needs in various disease areas.

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